![molecular formula C15H16O3 B12561464 (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol CAS No. 185545-92-0](/img/structure/B12561464.png)
(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol: is a complex organic compound with a unique structure that includes a naphthopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthopyran ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes and understanding their mechanisms.
Medicine: In medicinal chemistry, this compound has potential applications as a pharmacophore. It can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 5-(2,4-Difluoro-benzylidene)-thiazolidine-2,4-dione
- 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
Comparison: Compared to these similar compounds, (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol stands out due to its unique naphthopyran ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the diol functional group also adds to its versatility in chemical synthesis and potential biological interactions.
Propiedades
Número CAS |
185545-92-0 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(3S,4R)-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-3,4-diol |
InChI |
InChI=1S/C15H16O3/c1-15(2)14(17)12(16)11-8-7-9-5-3-4-6-10(9)13(11)18-15/h3-8,12,14,16-17H,1-2H3/t12-,14+/m1/s1 |
Clave InChI |
LXVCXDIAEYQKEU-OCCSQVGLSA-N |
SMILES isomérico |
CC1([C@H]([C@@H](C2=C(O1)C3=CC=CC=C3C=C2)O)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C3=CC=CC=C3C=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


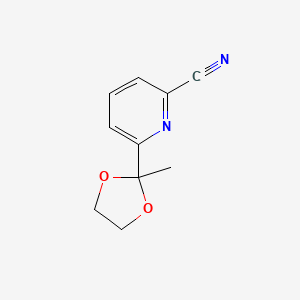
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
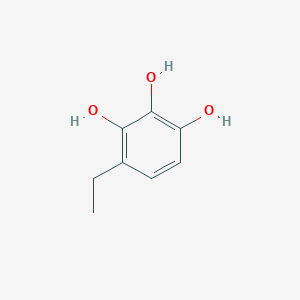
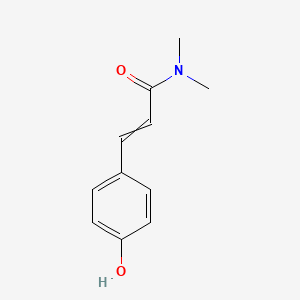
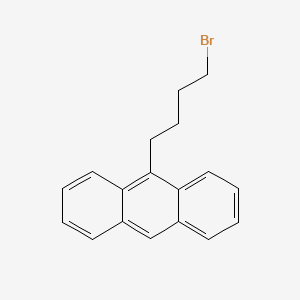
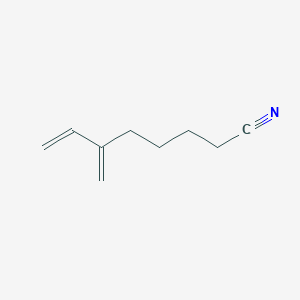
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
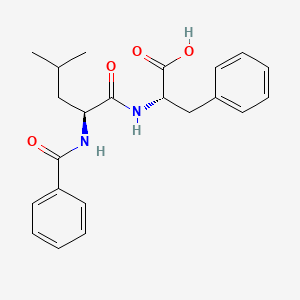
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
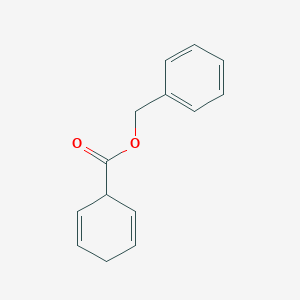
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
